Treprostinil diethanolamine, also known as treprostinil diethanolamine salt or UT-15C, is a synthetic analog of prostacyclin, a potent vasodilator. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and reduce symptoms associated with the disease. Treprostinil was first approved by the U.S. Food and Drug Administration in May 2002 and is available in various forms, including continuous subcutaneous infusion, intravenous infusion, oral tablets, and inhalation solutions .
The synthesis of treprostinil diethanolamine involves several key steps. One common method includes:
The industrial production of treprostinil diethanolamine follows a robust protocol designed for high yield and purity. Key factors include controlled temperatures, stirring conditions, and the use of specific solvents that enhance the solubility and stability of the compound during synthesis .
The molecular formula for treprostinil diethanolamine is , with a molar mass of approximately 390.52 g/mol. Its structure features a complex arrangement that includes multiple chiral centers and functional groups essential for its biological activity.
This structural complexity contributes to its pharmacological properties and therapeutic efficacy .
Treprostinil diethanolamine can undergo various chemical reactions including:
These reactions are integral for modifying the compound for different formulations or enhancing its therapeutic effects .
Common reagents used include methanol and diethanolamine under controlled conditions to ensure complete reaction and formation of the desired salt product. The reaction conditions are optimized for temperature and stirring rates to maximize yield and purity .
The mechanism by which treprostinil diethanolamine exerts its effects involves direct vasodilation of pulmonary and systemic arterial vascular beds. This leads to:
These actions collectively improve exercise capacity and diminish symptoms associated with PAH.
Treprostinil diethanolamine appears as a white to off-white crystalline powder. It exhibits stability at room temperature when formulated as a monohydrate but requires refrigeration when in anhydrous form due to instability at higher temperatures .
Key chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
Treprostinil diethanolamine has significant applications in both clinical medicine and scientific research:
The development of treprostinil diethanolamine emerged from the need to overcome limitations associated with existing prostacyclin-based therapies. Early prostacyclin analogs exhibited chemical instability, short half-lives, and complex administration requirements. Researchers focused on salt formation as a strategy to improve these characteristics, with diethanolamine selected as the counterion due to its favorable interaction with treprostinil's carboxylic acid group. This interaction significantly enhanced the compound's crystallinity, thermal stability, and solubility profile compared to the free acid form [1].
The salt formation process, as detailed in patent US9593066B2, involves reacting treprostinil free acid with diethanolamine in ethyl acetate, followed by controlled crystallization. This methodology yields a highly pure crystalline product with reduced impurity profiles (<0.5% total impurities), addressing critical pharmaceutical requirements for therapeutic compounds. The diethanolamine salt formulation substantially improved the compound's shelf-life and facilitated the development of more patient-friendly dosage forms, particularly for sustained-release oral formulations that were previously impractical with the parent compound [1].
Treprostinil diethanolamine is pharmacologically classified as a prostacyclin receptor (IP receptor) agonist with additional activity at prostaglandin receptors. It mimics the effects of endogenous prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. The therapeutic relevance of UT-15C centers on its ability to modulate vascular tone and inhibit pathological remodeling in pulmonary vasculature, making it particularly valuable for conditions characterized by endothelial dysfunction and vasoconstriction [2] [3].
The compound's multi-receptor profile distinguishes it from selective prostacyclin analogs. Beyond IP receptor activation, its affinity for EP2 and DP1 receptors enables broader effects on vascular homeostasis and cyclic adenosine monophosphate (cAMP) signaling pathways. This multifaceted pharmacology underpins its therapeutic application in pulmonary arterial hypertension (PAH), where it addresses multiple pathological mechanisms—vasoconstriction, smooth muscle proliferation, and thrombosis—through a single molecular entity [3] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2